molecular formula C12H14O2 B13973173 3-(Benzyloxy)cyclobutane-1-carbaldehyde CAS No. 156865-33-7

3-(Benzyloxy)cyclobutane-1-carbaldehyde

Cat. No.: B13973173
CAS No.: 156865-33-7
M. Wt: 190.24 g/mol
InChI Key: PFDGLWBUJWFRJE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a cyclobutane derivative with a benzyloxy group attached to the third carbon and an aldehyde group attached to the first carbon. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)cyclobutane-1-carbaldehyde can be achieved through several methods. One common approach involves the reaction of cyclobutanone with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy derivative. This intermediate is then subjected to oxidation to introduce the aldehyde group at the first carbon position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(Benzyloxy)cyclobutane-1-carboxylic acid.

    Reduction: 3-(Benzyloxy)cyclobutan-1-ol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)cyclobutanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(Benzyloxy)cyclobutan-1-ol: Similar structure but with an alcohol group instead of an aldehyde group.

    3-(Benzyloxy)cyclobutanone: Similar structure but with a ketone group instead of an aldehyde group.

Uniqueness

3-(Benzyloxy)cyclobutane-1-carbaldehyde is unique due to the presence of both a benzyloxy group and an aldehyde group on the cyclobutane ring

Properties

CAS No.

156865-33-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-phenylmethoxycyclobutane-1-carbaldehyde

InChI

InChI=1S/C12H14O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2

InChI Key

PFDGLWBUJWFRJE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)C=O

Origin of Product

United States

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